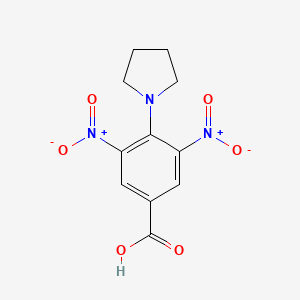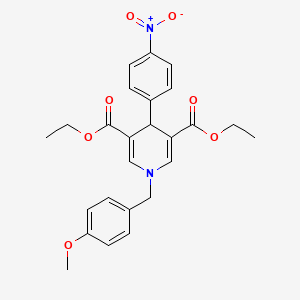
1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) is a complex organic compound featuring a 1,2,4-oxadiazole ring linked to benzene and difluorobenzoate groups. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring, known for its stability and electronic properties, makes this compound particularly interesting for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a nitrile with an amidoxime under acidic or basic conditions. For example, the reaction of benzaldehyde with malonic acid in the presence of piperidine can yield cinnamic acid, which can then be reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to form the oxadiazole ring .
-
Attachment of Benzene and Difluorobenzoate Groups: : The oxadiazole ring is then functionalized with benzene and difluorobenzoate groups through esterification reactions. This involves the reaction of the oxadiazole derivative with 2,3-difluorobenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development, particularly for its stability and electronic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,2,4-oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) involves its interaction with molecular targets through its oxadiazole ring and difluorobenzoate groups. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The difluorobenzoate groups can enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole have similar structural features and applications.
Benzene Derivatives: Compounds with benzene rings substituted with various functional groups, such as nitrobenzene or halobenzene.
Uniqueness
1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) is unique due to the combination of the oxadiazole ring with difluorobenzoate groups, which imparts specific electronic properties and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C28H14F4N2O5 |
|---|---|
Molekulargewicht |
534.4 g/mol |
IUPAC-Name |
[4-[5-[4-(2,3-difluorobenzoyl)oxyphenyl]-1,2,4-oxadiazol-3-yl]phenyl] 2,3-difluorobenzoate |
InChI |
InChI=1S/C28H14F4N2O5/c29-21-5-1-3-19(23(21)31)27(35)37-17-11-7-15(8-12-17)25-33-26(39-34-25)16-9-13-18(14-10-16)38-28(36)20-4-2-6-22(30)24(20)32/h1-14H |
InChI-Schlüssel |
XHYUQVNAMWUKAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)OC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC(=O)C5=C(C(=CC=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-{[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B11207800.png)
![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11207806.png)
![N-[(2-methoxyphenyl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11207818.png)
![Dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11207826.png)
![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11207828.png)
![3-(4-Fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11207833.png)
![7'-Methoxy-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11207842.png)

![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11207853.png)
![1-(3,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11207857.png)
![N-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11207865.png)
![5-Amino-N-[(3,4-dimethoxyphenyl)methyl]-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11207866.png)
![5-amino-N-(3-chlorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11207868.png)

